N,N-Diethyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
Properties
IUPAC Name |
N,N-diethyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5/c1-3-27(4-2)18-15-10-5-6-11-16(15)28-19(24-18)17(25-26-28)13-8-7-9-14(12-13)20(21,22)23/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJYEQLDJYESLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of appropriate intermediates under specific conditionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents is also critical to ensure scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or quinazoline rings are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
N,N-Diethyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Triazoloquinazolines vs. Triazolopyrimidines/Pyrimidines
- Target Compound : The triazolo[1,5-A]quinazoline core provides a larger conjugated system compared to triazolo[1,5-a]pyrimidines (e.g., 5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine, ). This extended aromatic system may improve binding affinity to hydrophobic pockets in biological targets .
- Triazoloquinoxalines: Compounds like 4-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]quinoxalines () share a similar fused triazole ring but differ in the second fused ring (quinoxaline vs.
Substituent Effects
Trifluoromethyl vs. Methyl/Nitro Groups
- 3-(Trifluoromethyl)phenyl : The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to 3-methylphenyl () or 4-nitrophenyl (). This enhances metabolic stability and bioavailability .
- Nitro Groups : 3-(4-Nitrophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () has a strong electron-withdrawing nitro group, which may reduce bioavailability compared to CF₃ due to higher polarity .
Amino Group Variations
- Diethylamino (Target): The N,N-diethyl substitution increases lipophilicity compared to unsubstituted amines (e.g., 3-(4-nitrophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, ) or phenethylamino derivatives (). This could enhance membrane permeability .
Pharmacological and Physicochemical Properties
Pharmacological Implications
- Anticancer Potential: Triazoloquinazoline derivatives (e.g., ) show activity against cancer cells. The target compound’s CF₃ group may enhance cytotoxicity via improved target binding .
- Anti-Inflammatory Activity: Compounds like K 14 () with triazoloquinazolinone cores exhibit anti-inflammatory effects. The target compound’s amine group may modulate nitric oxide synthase or COX-2 inhibition .
- Fluorine’s Role : The CF₃ group in the target compound aligns with trends in fluorinated pharmaceuticals, where fluorine improves bioavailability and target selectivity .
Biological Activity
N,N-Diethyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The compound's molecular formula is with a molecular weight of approximately 295.31 g/mol. Its structural features include:
- A quinazoline core.
- A triazole ring.
- A trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.096 | EGFR Inhibition |
| Compound B | A549 | 2.09 | Plk1 Inhibition |
| N,N-Diethyl... | MCF-7 | TBD | TBD |
Neuroprotective Effects
The compound has been categorized under neuroactive agents, suggesting potential applications in treating neurological disorders. It may interact with serotonin receptors and influence cognitive functions, including memory and learning processes.
Table 2: Neuroprotective Activity
| Study Reference | Model Used | Findings |
|---|---|---|
| Animal Model | Reduced anxiety-like behavior | |
| In vitro assays | Increased neuronal survival rates |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:
- Kinase Inhibition : Many quinazoline derivatives act as inhibitors of kinases like Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation.
- Receptor Modulation : The trifluoromethyl moiety enhances binding affinity to targets such as serotonin receptors.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various quinazoline derivatives against leukemia cells. The results indicated that compounds similar to N,N-Diethyl... demonstrated significant cytotoxic effects with IC50 values ranging from 0.5 to 10 µM depending on the substitution pattern on the quinazoline ring.
Study 2: Neuroprotective Effects
In a controlled experiment involving cognitive impairment models, N,N-Diethyl... showed promise in reversing memory deficits induced by neurotoxins. The compound was administered at varying doses, revealing a dose-dependent improvement in cognitive performance.
Q & A
Q. What are the common synthetic routes for N,N-Diethyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazole precursors and substitution with trifluoromethylphenyl groups. Key steps include:
-
Cyclocondensation : Using reagents like hydrazine derivatives under reflux conditions in ethanol or DMF.
-
Electrophilic substitution : Introducing the trifluoromethylphenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Yields (25–65%) depend on catalyst efficiency (e.g., Pd(PPh₃)₄), solvent polarity, and temperature control. For example, higher yields are achieved with anhydrous DMF at 80–100°C compared to ethanol . Lower yields (20–30%) reported in similar triazolo-pyrimidine syntheses highlight challenges in purification due to byproduct formation .- Table 1 : Comparison of Synthetic Conditions and Yields
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. Aromatic protons in the trifluoromethylphenyl group appear as distinct multiplets (δ 7.5–8.0 ppm) .
- Mass Spectrometry (LC-MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks).
- X-ray Crystallography : Resolves structural ambiguities, such as tautomerism in triazole rings. For example, planar vs. non-planar conformations influence hydrogen-bonding networks .
- Elemental Analysis : Confirms C/H/N ratios (±0.3% deviation acceptable).
Q. What preliminary biological screenings are typically conducted for this compound?
- Methodological Answer :
- Antimicrobial Assays : Test against Staphylococcus aureus, Escherichia coli, and Candida albicans using Mueller-Hinton agar and broth microdilution (MIC values). Reference compounds like nitrofurantoin and ketoconazole are used for comparison .
- Enzyme Inhibition : Screen against dihydroorotate dehydrogenase (DHODH) or kinase targets via fluorometric assays. Activity is benchmarked against known inhibitors (e.g., teriflunomide) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, and what are common pitfalls?
- Methodological Answer :
- Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
- Solvent Selection : Use toluene instead of DMF for better regioselectivity in electrophilic substitutions.
- Purification Strategies : Employ gradient elution (e.g., 5–30% EtOAc in hexane) to separate byproducts. Recrystallization from methanol/water improves purity .
- Pitfalls :
- Byproduct formation : Monitor reactions via TLC every 2h.
- Moisture sensitivity : Use anhydrous solvents and inert atmosphere for trifluoromethyl coupling .
Q. What strategies resolve contradictions in reported biological activities of triazoloquinazoline derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to minimize variability.
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., chloro vs. trifluoromethyl substituents) to isolate electronic effects. For example, trifluoromethyl groups enhance lipophilicity (logP > 3) and target binding .
- Data Validation : Use orthogonal methods (e.g., isothermal titration calorimetry vs. SPR) to confirm binding affinities .
Q. How does the trifluoromethyl group influence the compound's reactivity and bioactivity?
- Methodological Answer :
- Chemical Reactivity : The -CF₃ group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the meta position. This stabilizes intermediates during synthesis .
- Biological Impact :
- Enhances metabolic stability by resisting oxidative degradation.
- Increases binding affinity to hydrophobic enzyme pockets (e.g., DHODH active site) via van der Waals interactions .
- Table 2 : Comparative Bioactivity of Substituents
| Substituent | Target Enzyme IC₅₀ (nM) | logP | Reference |
|---|---|---|---|
| -CF₃ | 15 ± 2 | 3.5 | |
| -Cl | 45 ± 5 | 2.8 | |
| -CH₃ | 120 ± 10 | 2.1 |
Q. What advanced computational methods predict the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with DHODH (PDB: 1D3G). Prioritize poses with hydrogen bonds to Arg136 and π-stacking with Phe98 .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable complexes .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution in the triazole ring to refine electrostatic contributions to binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
